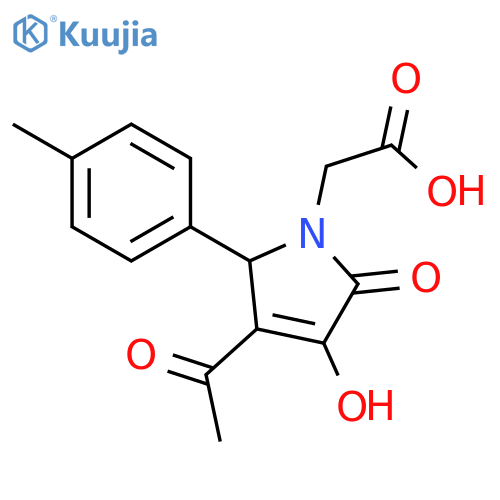

Cas no 332022-22-7 (1H-Pyrrole-1-aceticacid, 3-acetyl-2,5-dihydro-4-hydroxy-2-(4-methylphenyl)-5-oxo-)

1H-Pyrrole-1-aceticacid, 3-acetyl-2,5-dihydro-4-hydroxy-2-(4-methylphenyl)-5-oxo- 化学的及び物理的性質

名前と識別子

-

- 1H-Pyrrole-1-aceticacid, 3-acetyl-2,5-dihydro-4-hydroxy-2-(4-methylphenyl)-5-oxo-

- (3-ACETYL-4-HYDROXY-5-OXO-2-P-TOLYL-2,5-DIHYDRO-PYRROL-1-YL)-ACETIC ACID

- 2-[3-acetyl-4-hydroxy-2-(4-methylphenyl)-5-oxo-2H-pyrrol-1-yl]acetic acid

- 332022-22-7

- 2-(3-acetyl-4-hydroxy-5-oxo-2-p-tolyl-2,5-dihydro-1H-pyrrol-1-yl)acetic acid

- DTXSID60386675

- CS-0327783

- AKOS000301378

- 2-(3-Acetyl-4-hydroxy-5-oxo-2-(p-tolyl)-2,5-dihydro-1H-pyrrol-1-yl)acetic acid

- AKOS022097022

- AB00097106-01

- 2-(3-Acetyl-4-hydroxy-5-oxo-2-(p-tolyl)-2,5-dihydro-1H-pyrrol-1-yl)aceticacid

- 4-acetyl-3-hydroxy-1-carboxymethyl-5-(4-methylphenyl)-3-pyrrolin-2-one

-

- MDL: MFCD01173696

- インチ: InChI=1S/C15H15NO5/c1-8-3-5-10(6-4-8)13-12(9(2)17)14(20)15(21)16(13)7-11(18)19/h3-6,13,20H,7H2,1-2H3,(H,18,19)

- InChIKey: RRYYQPHSPLNZJB-UHFFFAOYSA-N

- ほほえんだ: CC1=CC=C(C=C1)C2C(=C(C(=O)N2CC(=O)O)O)C(=O)C

計算された属性

- せいみつぶんしりょう: 289.09500

- どういたいしつりょう: 289.095

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 6

- 重原子数: 21

- 回転可能化学結合数: 4

- 複雑さ: 502

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.3

- トポロジー分子極性表面積: 94.9Ų

じっけんとくせい

- ふってん: 596.6°Cat760mmHg

- フラッシュポイント: 314.6°C

- PSA: 94.91000

- LogP: 1.30190

1H-Pyrrole-1-aceticacid, 3-acetyl-2,5-dihydro-4-hydroxy-2-(4-methylphenyl)-5-oxo- セキュリティ情報

1H-Pyrrole-1-aceticacid, 3-acetyl-2,5-dihydro-4-hydroxy-2-(4-methylphenyl)-5-oxo- 税関データ

- 税関コード:2933990090

- 税関データ:

中国税関番号:

2933990090概要:

293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

1H-Pyrrole-1-aceticacid, 3-acetyl-2,5-dihydro-4-hydroxy-2-(4-methylphenyl)-5-oxo- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM378799-1g |

2-[3-acetyl-4-hydroxy-2-(4-methylphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]acetic acid |

332022-22-7 | 95%+ | 1g |

$*** | 2023-05-30 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1398453-1g |

2-(3-Acetyl-4-hydroxy-5-oxo-2-(p-tolyl)-2,5-dihydro-1H-pyrrol-1-yl)acetic acid |

332022-22-7 | 95+% | 1g |

¥2629.00 | 2024-05-18 |

1H-Pyrrole-1-aceticacid, 3-acetyl-2,5-dihydro-4-hydroxy-2-(4-methylphenyl)-5-oxo- 関連文献

-

Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288

-

Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230

-

Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190

-

Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973

-

Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681

-

Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490

-

M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132

-

A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213

-

Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098

-

Éva A. Enyedy,Maria Novak Dalton Trans., 2013,42, 6193-6202

1H-Pyrrole-1-aceticacid, 3-acetyl-2,5-dihydro-4-hydroxy-2-(4-methylphenyl)-5-oxo-に関する追加情報

Introduction to 1H-Pyrrole-1-acetic Acid, 3-acetyl-2,5-dihydro-4-hydroxy-2-(4-methylphenyl)-5-oxo (CAS No. 332022-22-7)

The compound 1H-Pyrrole-1-acetic Acid, 3-acetyl-2,5-dihydro-4-hydroxy-2-(4-methylphenyl)-5-oxo (CAS No. 332022-22-7) represents a fascinating molecule with significant potential in the field of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic compound, characterized by its intricate structural framework, has garnered attention due to its unique pharmacophoric features and its role as a key intermediate in the development of novel therapeutic agents.

The molecular structure of this compound incorporates several functional groups that contribute to its biological activity. Specifically, the presence of a pyrrole ring, acetyl groups, hydroxyl groups, and an aromatic methylphenyl substituent creates a multifaceted scaffold that is conducive to interactions with biological targets. The pyrrole moiety, in particular, is well-known for its role in various natural products and pharmaceuticals, often serving as a core structure in bioactive molecules.

In recent years, there has been a surge in research focused on the development of novel heterocyclic compounds with potential therapeutic applications. The 1H-Pyrrole-1-acetic Acid, 3-acetyl-2,5-dihydro-4-hydroxy-2-(4-methylphenyl)-5-oxo has emerged as a compound of interest due to its structural complexity and the potential for diverse biological activities. Studies have suggested that such molecules may exhibit properties relevant to various therapeutic areas, including anti-inflammatory, anticancer, and antimicrobial effects.

The synthesis of this compound involves multiple steps that highlight the sophistication of modern organic chemistry techniques. The process typically begins with the functionalization of the pyrrole ring followed by the introduction of acetyl and hydroxyl groups. The aromatic methylphenyl substituent is then incorporated through carefully controlled reactions that ensure regioselectivity and high yield. These synthetic strategies underscore the importance of advanced catalytic systems and reaction optimization in producing complex molecules like this one.

One of the most compelling aspects of this compound is its potential as a scaffold for drug discovery. The combination of different functional groups allows for selective modifications that can tailor its biological activity towards specific targets. For instance, the hydroxyl group can be exploited for hydrogen bonding interactions with biological receptors, while the acetyl group may enhance metabolic stability or facilitate further derivatization.

Recent studies have begun to explore the pharmacological properties of derivatives of 1H-Pyrrole-1-acetic Acid, 3-acetyl-2,5-dihydro-4-hydroxy-2-(4-methylphenyl)-5-oxo. These investigations have revealed promising results in preclinical models, suggesting that certain modifications can enhance potency and selectivity. For example, modifications at the aromatic ring or the acetyl group have shown significant effects on receptor binding affinity and metabolic clearance rates.

The role of computational chemistry in understanding the behavior of such complex molecules cannot be overstated. Advanced computational methods allow researchers to predict how different structural modifications will affect biological activity without the need for extensive experimental trials. This approach not only accelerates drug discovery but also provides insights into the molecular mechanisms underlying biological interactions.

In conclusion,1H-Pyrrole-1-acetic Acid, 3-acetyl-2,5-dihydro-4-hydroxy-2-(4-methylphenyl)-5-oxo (CAS No. 332022-22-7) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and potential therapeutic applications make it a valuable compound for further research and development. As our understanding of molecular interactions continues to evolve,this compound will undoubtedly play a crucial role in shaping future therapeutic strategies.

332022-22-7 (1H-Pyrrole-1-aceticacid, 3-acetyl-2,5-dihydro-4-hydroxy-2-(4-methylphenyl)-5-oxo-) 関連製品

- 309270-57-3(1H-Pyrrole-1-aceticacid, 3-acetyl-2-(4-fluorophenyl)-2,5-dihydro-4-hydroxy-5-oxo-)

- 1275412-00-4(2-(2,3-Difluorophenyl)cyclopropane-1-carboxylic acid)

- 2843-17-6(Bromopivalic Acid)

- 921843-05-2(N-3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl-2-ethoxybenzamide)

- 1098387-17-7(3-(2-chloropropanoyl)-1-(thiophen-2-yl)methylurea)

- 1261532-61-9(2-(Chloromethyl)naphthalene-5-carboxylic acid)

- 923248-12-8(6-hydroxy-N-(4-methoxyphenyl)methylpyridine-3-carboxamide)

- 2228263-78-1(4-(5-nitrothiophen-2-yl)oxypiperidine)

- 1797639-04-3(3,4-dimethyl-N-[1-(oxan-4-yl)pyrazol-4-yl]benzenesulfonamide)

- 1898244-86-4(3-methyl-3-(1-methyl-2,3-dihydro-1H-indol-5-yl)butanoic acid)